2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine
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Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE: is a complex organic compound that features both indole and quinoline moieties. Indole derivatives are known for their significant biological activities, while quinoline derivatives are widely used in medicinal chemistry. This compound, therefore, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Quinoline Moiety: Quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling of Indole and Quinoline Moieties: The final step involves coupling the indole and quinoline moieties through a suitable linker, such as an ethyl or methyl group, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the quinoline moiety to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the quinoline moiety can yield tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, while quinoline derivatives are used in the treatment of malaria and other diseases . The combination of these two moieties in a single compound could lead to the development of new therapeutic agents .
Medicine
In medicine, [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE is investigated for its potential as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity makes it a valuable tool for the development of new products .
Mechanism of Action
The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(QUINOLIN-2-YL)METHYL]AMINE involves its interaction with various molecular targets in the body. The indole moiety can interact with serotonin receptors, while the quinoline moiety can inhibit enzymes like topoisomerase . These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of DNA replication .
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C22H23N3O/c1-15-19(20-13-18(26-2)9-10-22(20)24-15)11-12-23-14-17-8-7-16-5-3-4-6-21(16)25-17/h3-10,13,23-24H,11-12,14H2,1-2H3 |
InChI Key |
OOPLEEMKZGRLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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